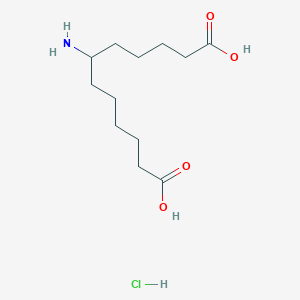
6-aminododecanedioic acid hydrochloride
Overview
Description
6-aminododecanedioic acid hydrochloride, also known as 6-ADDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adipic acid and has a molecular weight of 271.77 g/mol. In
Scientific Research Applications
6-aminododecanedioic acid hydrochloride has a wide range of potential applications in the scientific field. It has been studied for its antimicrobial, anticancer, and antioxidant properties. In addition, it has been investigated for its potential use in the synthesis of biodegradable polymers and as a building block for the production of nylon.
Mechanism of Action
The mechanism of action of 6-aminododecanedioic acid hydrochloride is not fully understood, but it is believed to be due to its ability to disrupt the cell membrane of microorganisms and cancer cells. This disruption leads to cell death and inhibits the growth of these cells.
Biochemical and Physiological Effects
6-aminododecanedioic acid hydrochloride has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro. In addition, it has been found to have antioxidant properties, scavenging free radicals and protecting against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 6-aminododecanedioic acid hydrochloride in lab experiments is its relatively low cost compared to other compounds with similar properties. In addition, it is readily available and easy to synthesize. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 6-aminododecanedioic acid hydrochloride. One area of interest is its potential use in the development of new antimicrobial agents. Another area of research is its potential use in the development of new anticancer drugs. Additionally, there is interest in further exploring its antioxidant properties and its potential use in the development of new antioxidants. Finally, there is potential for 6-aminododecanedioic acid hydrochloride to be used as a building block for the production of new biodegradable polymers.
Conclusion
In conclusion, 6-aminododecanedioic acid hydrochloride is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple and it has been studied for its antimicrobial, anticancer, and antioxidant properties. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound.
properties
IUPAC Name |
6-aminododecanedioic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c13-10(7-4-5-9-12(16)17)6-2-1-3-8-11(14)15;/h10H,1-9,13H2,(H,14,15)(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCRZDWPEFPAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(CCCCC(=O)O)N)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminododecanedioic acid;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[benzyl(2-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4884350.png)
![N'-[(4-chloro-3-nitrophenyl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B4884353.png)

![N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B4884363.png)

![methyl 3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4884374.png)
![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4884375.png)
![ethyl 4-(4-methoxybenzyl)-1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4884382.png)
![methyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4884392.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4884404.png)
![1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine](/img/structure/B4884412.png)
![N-[4-(aminocarbonyl)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4884421.png)

